molecular formula C13H14N4O2 B2960962 methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate CAS No. 303148-80-3

methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate

Cat. No.: B2960962
CAS No.: 303148-80-3
M. Wt: 258.281
InChI Key: PMMXKYYFESLKBS-XNTDXEJSSA-N
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Description

Methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring an imidazole ring linked via a phenyl-ethylidene moiety.

Properties

IUPAC Name

methyl N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10(15-16-13(18)19-2)11-3-5-12(6-4-11)17-8-7-14-9-17/h3-9H,1-2H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMXKYYFESLKBS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and catalytic processes. The hydrazinecarboxylate moiety can form hydrogen bonds and interact with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Differences Functional Groups/Substituents Synthesis Method (Reference)
Target Compound : Methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate Hydrazinecarboxylate ester, imidazole-phenyl-ethylidene –COOCH₃, imidazole Likely condensation of aldehyde with hydrazinecarboxylate (inferred)
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-chlorobenzylidenebenzohydrazide (6f, 6g) Benzimidazole (vs. imidazole), benzylidene-hydrazide –NH–, –Cl substituent Condensation of benzaldehyde derivatives with hydrazide
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Benzimidazole-sulfanyl linkage, thiosemicarbazide (vs. carboxylate) –C(=S)–NH₂ Nucleophilic substitution + condensation
2-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]hydrazinecarboximidamide (1b) Thiazole ring, hydrazinecarboximidamide (vs. carboxylate) –C(=NH)–NH₂ Reflux of ketone with aminoguanidine
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydrazinecarboxamide Benzodioxole, propylidene chain, carboxamide (vs. carboxylate) –CONH₂ Condensation with semicarbazide

Key Observations

Thiazole-based analogs (e.g., compound 1b ) introduce sulfur into the heterocycle, altering electronic properties and bioavailability.

Functional Group Impact: The carboxylate ester (–COOCH₃) in the target compound may enhance solubility compared to thiosemicarbazides (–C(=S)–NH₂) or carboxamides (–CONH₂) .

Synthetic Pathways :

  • Most analogs are synthesized via condensation reactions between aldehydes and hydrazine derivatives (e.g., hydrazides, thiosemicarbazides) . The target compound likely follows a similar route.

Research Findings and Data

Physicochemical Properties

  • Melting Points : Benzimidazole derivatives (e.g., 6f, 6g) exhibit high melting points (271–290°C) due to strong intermolecular interactions . The target compound’s melting point is expected to be lower, given its smaller imidazole ring and ester group.
  • Spectroscopic Data :
    • IR : Imidazole N–H stretches (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) would dominate .
    • NMR : Aromatic protons from imidazole (δ 7.5–8.5 ppm) and ethylidene CH₃ (δ 2.0–2.5 ppm) are anticipated.

Biological Activity

Methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of hydrazinecarboxylates which are known for their diverse biological activities. The presence of the imidazole moiety is significant as imidazole derivatives have been associated with various pharmacological effects, including antibacterial and antifungal properties.

Antimicrobial Activity

In vitro Studies
Several studies have assessed the antimicrobial efficacy of compounds related to this compound:

  • Bacterial Strains Tested :
    • Gram-positive: Staphylococcus aureus, Bacillus subtilis
    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella sonnei.

The agar-well diffusion method was employed to evaluate the antibacterial activity, revealing that compounds exhibited moderate to significant activity against various strains. Notably, some derivatives showed enhanced activity compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Cytotoxicity and Anticancer Activity

Cell Line Studies
Research has also focused on the cytotoxic effects of this compound on cancer cell lines. For instance, studies involving the MTT assay demonstrated that this compound and its derivatives could induce cell death in various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism appears to involve apoptosis, as indicated by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Mechanistic Insights

The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in signaling pathways related to cell proliferation and survival. Specifically, compounds containing imidazole rings often modulate pathways such as PI3K/AKT/mTOR, which are crucial for tumor growth and survival .

Summary of Findings

Activity Tested Strains/Cell Lines Results
AntibacterialE. coli, S. aureus, B. subtilisModerate to significant activity observed
AnticancerMCF-7, other cancer cell linesInduced apoptosis; cytotoxic effects noted
MechanismPI3K/AKT/mTOR pathway modulationInhibition of cell proliferation

Case Studies

A notable study highlighted the synthesis of various imidazole derivatives similar to this compound, demonstrating their enhanced antibacterial properties compared to traditional antibiotics. These findings suggest that modifications in the hydrazinecarboxylate structure can lead to improved biological activities .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structure of methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate?

  • Answer : Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying functional groups such as the hydrazinecarboxylate ester (C=O stretch at ~1700 cm⁻¹) and the imidazole ring (N–H and C=N stretches). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, resolves the ethylidene linkage (δ ~6.5–7.5 ppm for aromatic protons) and methyl ester group (δ ~3.8 ppm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare hydrazinecarboxylate derivatives with imidazole substituents?

  • Answer : Acylation of hydrazine with activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) is a key step. For imidazole-containing precursors, coupling reactions (e.g., Suzuki-Miyaura for aryl-imidazole bonds) or cyclization of amidrazones under acidic conditions are typical. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., POCl₃ for cyclization) are critical for yield optimization .

Q. How can purity and stability of this compound be assessed during synthesis?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Recrystallization from methanol or ethyl acetate improves purity, and storage under inert atmosphere (N₂/Ar) prevents hydrazine oxidation .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in spectroscopic assignments for this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles, distinguishing between tautomeric forms (e.g., keto-enol equilibria in hydrazinecarboxylates). For example, SHELXL refinement (via SHELX suite) can resolve disorder in the ethylidene or imidazole moieties, which NMR may misinterpret due to dynamic effects .

Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do they align with experimental data?

  • Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina) models interactions with targets like fungal CYP51 (linked to imidazole antifungals). Validation against experimental IC₅₀ values from antimicrobial assays ensures predictive accuracy .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structure elucidation?

  • Answer : Discrepancies (e.g., NMR coupling constants vs. X-ray torsion angles) may arise from solution-phase dynamics vs. solid-state rigidity. Hybrid approaches, such as variable-temperature NMR and dynamic SCXRD (at multiple temperatures), resolve these by capturing conformational flexibility .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The hydrazinecarboxylate group acts as a leaving group under basic conditions, with the imidazole ring stabilizing transition states via resonance. Kinetic studies (e.g., monitoring by 19^{19}F NMR with fluorinated analogs) reveal rate-determining steps, while Hammett plots correlate substituent effects on aryl-imidazole reactivity .

Methodological Notes

  • Crystallography : SHELX programs (e.g., SHELXL for refinement) are preferred for small-molecule analysis due to robust handling of disorder and twinning .
  • Synthetic Optimization : Use TDAE (tetrakis(dimethylamino)ethylene) for mild dehydrohalogenation in imidazole coupling steps to avoid side reactions .
  • Data Contradictions : Cross-validate spectral data with computational models (e.g., Gaussian for NMR chemical shift prediction) to identify artifacts .

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